Natrium-3-Hydroxypropan-1-sulfonat

Übersicht

Beschreibung

Synthesis and Structure Analysis

The synthesis of sodium-based sulphonate compounds has been explored in various studies. For instance, sodium nitrilotris(methylenephosphonate) was synthesized as single crystals and as bulk polycrystalline single phase, revealing a triclinic structure with a three-dimensional framework containing small channels where water molecules are located . Similarly, copolymers composed of styrene and sodium-2-acrylamido-2-methylpropane sulphonate (Na-AMPS) were synthesized to investigate the effects of anionic groups on solution properties . Additionally, sodium salts of sulphonated poly(aryl-ether-ether-ketone) (SPEEK) were produced with varying sodium sulphonate content, displaying excellent thermal stability .

Molecular Structure Analysis

The molecular structure of sodium-based sulphonates is characterized by their anionic nature and ability to form complex structures. The sodium nitrilotris(methylenephosphonate) compound exhibits a triclinic crystal structure with distorted oxygen octahedral environments for sodium cations . The copolymers containing Na-AMPS demonstrate associative effects in non-polar solvents and polyelectrolyte behavior in solvents with higher dielectric constants . The sodium salts of SPEEK show a sigmoidal increase in glass transition temperature (Tg) with increasing sodium sulphonate content, suggesting ionic clustering .

Chemical Reactions Analysis

Chemical reactions involving sodium sulphonates include the formation of bisulphite adducts with α,β-unsaturated aldehydes, characterized by NMR spectroscopy . The synthesis of sodium 2-hydroxy-3-(dimethyl dodecyl ammonium) propyl sulphonate involved the reaction of dimethyldodecylamine with sodium 2-hydroxy-3-chloropropyl sulphonate under specific conditions . The interactions of 2,4,6-trinitrobenzenesulphonate ions with sodium sulphite and sodium hydroxide in water have been studied, revealing the formation of adducts and nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium sulphonates are influenced by their ionic nature and hydration levels. SPEEK sodium salts showed an equilibrium water content of four molecules of water per sodium sulphonate group at room temperature and 58% relative humidity . The sodium hydroxyethyl sulphonate content was determined using ion-exchange with a strongly acidic cation exchange resin and titration with methanolic sodium hydroxide . The copolymers with Na-AMPS displayed surface activity in water and the ability to control the rheology and surface properties of various fluids .

Wissenschaftliche Forschungsanwendungen

1. Herstellung von negativ geladenen Sondenpartikeln Natrium-3-Hydroxypropan-1-sulfonat kann zur Herstellung von negativ geladenen Sondenpartikeln verwendet werden. Diese Partikel sind nützlich bei der Untersuchung der Nanoporosität von Cellulosefasern und deren Wechselwirkungen mit kationischen Polyelektrolyten .

Untersuchung von Cellulosefasern

Diese Verbindung spielt eine entscheidende Rolle bei der Untersuchung von Cellulosefasern. Sie hilft beim Verständnis der Auswirkungen der Nanoporosität auf deren Strömungspotenzial .

Herstellung von oberflächenmodifizierten mikrokristallinen

This compound wird bei der Herstellung von oberflächenmodifizierten mikrokristallinen verwendet .

Wirkmechanismus

Mode of Action

It is known to be a proton donor , which suggests it may interact with its targets by donating protons, potentially influencing the pH of its environment and affecting various biochemical reactions.

Result of Action

As a proton donor , it may influence the pH of its environment, which could have various effects at the molecular and cellular levels.

Safety and Hazards

Eigenschaften

IUPAC Name |

sodium;3-hydroxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S.Na/c4-2-1-3-8(5,6)7;/h4H,1-3H2,(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKVLUWCGPWCQR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

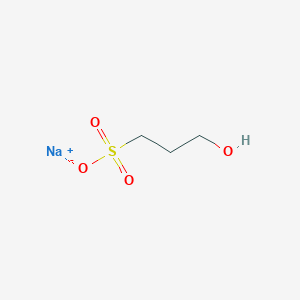

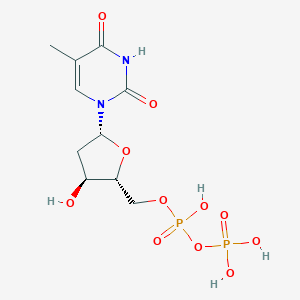

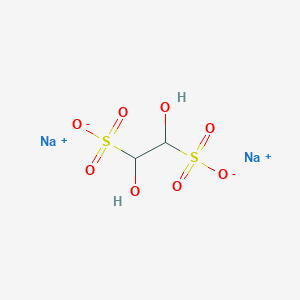

C(CO)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063067 | |

| Record name | 1-Propanesulfonic acid, 3-hydroxy-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3542-44-7 | |

| Record name | 1-Propanesulfonic acid, 3-hydroxy-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid, 3-hydroxy-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanesulfonic acid, 3-hydroxy-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-hydroxypropane-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

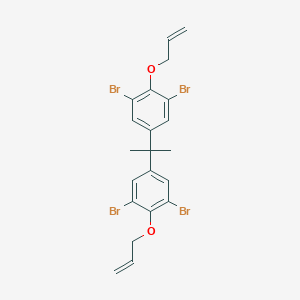

![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)